11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol
Description
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-15(14)19-16-7-6-13(23)12-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQCLIQUFEFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 1-116 involves the modification of clozapine. The process typically includes the introduction of a hydroxyl group at a specific position on the clozapine molecule. This can be achieved through various chemical reactions, including hydroxylation and other organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of GMC 1-116 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
GMC 1-116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of GMC 1-116 may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
GMC 1-116 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its interactions with various biological receptors and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
GMC 1-116 exerts its effects primarily through its high affinity for muscarinic 1 receptors. This interaction modulates various signaling pathways within the cell, leading to changes in cellular activity. The compound’s weak affinity for serotonin 2 receptors also contributes to its overall pharmacological profile.
Comparison with Similar Compounds
Pharmacological and Receptor Binding Profiles
Clozapine and its analogs exhibit diverse receptor affinities, as shown below:
Notes:
- SAR Insights :
- Piperazine Substituents : Bulkier groups (e.g., ethyl, isopropyl) increase lipophilicity and may prolong half-life but reduce 5-HT2A/D2 selectivity .
- Position 8 Modifications : The 8-OH group in the target compound likely reduces blood-brain barrier penetration compared to 8-Cl analogs but improves metabolic stability .
Biological Activity
11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol, commonly referred to as a derivative of clozapine, exhibits significant biological activity, particularly in the context of neuropharmacology. This compound is primarily studied for its interactions with various neurotransmitter receptors, including dopamine and muscarinic acetylcholine receptors. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, especially in treating psychiatric disorders.
- Molecular Formula : C18H20N4O
- CAS Number : 1977-07-7
- Molecular Weight : 308.38 g/mol
The biological activity of this compound is largely attributed to its role as a dopamine and serotonin antagonist . It has been shown to interact with multiple receptor types:
- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which are implicated in mood regulation and psychotic disorders.
- Muscarinic Acetylcholine Receptors : It has a notable binding affinity for muscarinic receptors (M1-M5), which are involved in cognitive functions and memory.
Biological Activity Data
The following table summarizes key findings regarding the compound's biological activity:
Case Studies and Research Findings
Research has highlighted the potential of this compound in various contexts:
- Antipsychotic Activity : In studies comparing the efficacy of clozapine analogs, this compound demonstrated reduced side effects while maintaining antipsychotic properties, suggesting a favorable therapeutic profile.
- Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotective benefits by modulating neurotransmitter release and enhancing synaptic plasticity.
- Cognitive Enhancement : Due to its action on muscarinic receptors, there is potential for cognitive enhancement applications in conditions like Alzheimer's disease.
Q & A
Basic: What synthetic methodologies are recommended for preparing 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol, and how is structural confirmation achieved?
Answer:
The synthesis involves three key steps:
Ullmann condensation between 2-chloronitrobenzene and 4-methylpiperazine to form intermediates.
Catalytic hydrogenation to reduce nitro groups to amines.
Cyclization under acidic conditions to form the dibenzodiazepine core .
For structural confirmation, use ESI-HRMS (to verify molecular mass) and 1H NMR (to confirm hydrogen environments and substituent positions). Impurity tracking via HPLC with reference standards (e.g., Clozapine Impurity F) is critical .
Basic: What are the solubility properties of DCZ, and how do these influence formulation strategies for in vivo studies?
Answer:
DCZ shares physicochemical traits with Clozapine (a structural analog):
- Solubility : Practically insoluble in water, soluble in ethanol, and diluted acetic acid.
- Formulation : For rodent studies, dissolve in 10% DMSO/40% PEG-300/50% saline (v/v) to ensure stability and bioavailability. Adjust pH to ~3.5 with acetic acid to enhance solubility .
Advanced: How does the absence of the 8-chloro substituent in DCZ alter its receptor binding profile compared to Clozapine?
Answer:
DCZ lacks Clozapine’s 8-chloro group, which reduces affinity for dopamine D2 receptors but enhances selectivity for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs).
- Methodology : Use radioligand binding assays (e.g., [³H]-DCZ displacement) to quantify affinity for hM3Dq receptors (Ki ≈ 0.3 nM). Compare with Clozapine’s off-target binding to serotonin 5-HT2A receptors (Ki > 100 nM) .
- Contradiction Note : Early studies misattributed DCZ’s activity to dopamine receptors; revised models emphasize muscarinic DREADD specificity .
Advanced: What experimental challenges arise when scaling DCZ synthesis to kilogram quantities, and how are these mitigated?
Answer:
Key Challenges :
- Purification : Avoid column chromatography to reduce costs. Instead, use recrystallization from ethanol/water (yield: 85-90%).
- Byproducts : Monitor for 11-(piperazin-1-yl) analogs (Impurity C) via HPLC-MS. Optimize reaction stoichiometry (4-methylpiperazine:amine = 1.2:1) to suppress side reactions .
Methodological: How can researchers validate DCZ’s purity and stability under long-term storage conditions?
Answer:
- Purity Assessment : Use HPLC-UV (C18 column, 254 nm) with gradient elution (acetonitrile/0.1% TFA). Compare retention times against EP/BP impurity standards (e.g., Impurities A-F) .
- Stability Testing : Store DCZ at -20°C in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to detect hydrolytic byproducts (e.g., methanone derivatives) via LC-MS .
Advanced: How do conflicting reports on DCZ’s pharmacokinetics in different species inform translational research design?
Answer:
- Contradiction : Rodent studies show DCZ has a brain-to-plasma ratio of 10:1 , while primate models report 3:1 due to efflux transporters.
- Resolution : Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) in non-human primates to enhance CNS penetration. Validate via microdialysis or PET imaging with radioiodinated DCZ analogs (e.g., [¹²⁵I]-DCZ) .
Methodological: What in vitro and in vivo models are optimal for assessing DCZ’s DREADD-mediated neuronal effects?
Answer:
- In Vitro : Use HEK293T cells transfected with hM3Dq receptors. Measure IP1 accumulation (Cisbio HTRF assay) to confirm Gq coupling .
- In Vivo : Employ DREADD-expressing transgenic mice (e.g., CaMKIIα-hM3Dq). Administer DCZ (0.1–1 mg/kg i.p.) and quantify c-Fos expression in target brain regions via immunohistochemistry .
Advanced: How do metabolic pathways of DCZ differ from Clozapine, and what are the implications for toxicity studies?
Answer:
- Metabolism : DCZ avoids Clozapine’s N-oxide formation (a hepatotoxic pathway) due to the missing chlorine. Primary metabolites are piperazine ring-hydroxylated derivatives (CYP3A4-mediated).
- Toxicity Screening : Use human hepatocyte cultures to assess metabolite cytotoxicity (LDH release assays). Compare with Clozapine’s agranulocytosis risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
